molecular formula C10H12O6S B565974 Propyl paraben sulfate CAS No. 162338-10-5

Propyl paraben sulfate

Cat. No.: B565974
CAS No.: 162338-10-5
M. Wt: 260.26
InChI Key: WEKBGFBWJOHXKR-UHFFFAOYSA-N
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Description

Propyl paraben sulfate is a compound of interest in scientific research, particularly in studies building upon the extensive profile of its parent compound, propylparaben. Propylparaben is a well-characterized preservative with broad-spectrum antimicrobial activity against bacteria, yeasts, and molds . Its primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity and interference with critical enzymatic processes, leading to the inhibition of growth . A significant focus of contemporary research involves investigating the metabolic fate of parabens. Studies suggest that parabens are rapidly metabolized in the body through conjugation pathways, leading to the formation of hydrophilic metabolites like sulfate and glucuronide conjugates, which are then excreted . Therefore, this compound is highly relevant for pharmacokinetic and metabolic studies, serving as a key marker for understanding the absorption, distribution, metabolism, and excretion of propylparaben. Furthermore, due to ongoing scientific discussion about the biological effects of parabens, including their potential to mimic estrogen and act as endocrine disruptors , this compound is valuable for toxicological and environmental health research. It aids in assessing exposure levels and understanding the complete biochemical pathway and potential activity of paraben derivatives in biological systems.

Properties

IUPAC Name

propyl 4-sulfooxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKBGFBWJOHXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

Eutectic solvents, such as choline chloride-methanesulfonic acid mixtures, enhance reaction efficiency by stabilizing intermediates and reducing side reactions. These solvents improve yields to 93.4% in esterification and may similarly benefit sulfation steps.

Catalytic Innovations

Cation exchange resins (e.g., Amberlyst-15) demonstrate promise in esterification, offering reusability and reduced waste. Adapting these catalysts for sulfation could mitigate acid waste and improve sustainability.

Table 2: Physicochemical Properties of Propyl Paraben Sulfate

PropertyValueMethod of Determination
Molecular FormulaC10_{10}H12_{12}O6_6SHigh-resolution mass spectrometry
Melting Point96–97°C (decomposes)Differential scanning calorimetry
SolubilitySoluble in polar organic solventsHPLC elution profile

Analytical Validation and Purity Assessment

Post-synthesis, this compound is characterized via:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects unreacted propylparaben.

  • Nuclear Magnetic Resonance (NMR) : Confirms sulfate ester formation via 1^{1}H and 13^{13}C shifts.

  • Mass Spectrometry (MS) : Validates molecular weight (252.26 g/mol) and fragmentation patterns.

Challenges in Industrial-Scale Production

Hydrolytic Instability

The sulfate ester bond is prone to hydrolysis in aqueous environments, complicating storage and formulation. Lyophilization or anhydrous packaging mitigates degradation.

Regulatory Considerations

The European Medicines Agency (EMA) mandates a permitted daily exposure (PDE) of 2 mg/kg/day for propylparaben, extrapolated from rodent studies . While this compound’s toxicity profile remains understudied, regulatory frameworks for parabens may influence its adoption.

Chemical Reactions Analysis

Types of Reactions

Propyl paraben sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cosmetics and Personal Care Products

Propyl paraben sulfate is widely used in cosmetics as an antimicrobial agent due to its effectiveness against bacteria and fungi. Its applications include:

  • Preservative in Skincare Products : Ensures the longevity and safety of creams, lotions, and gels by preventing microbial growth.
  • Hair Care Products : Used in shampoos and conditioners to maintain product integrity over time.

Case Study: Safety Assessments

A significant body of research has focused on the safety of propyl paraben in cosmetics. The European Commission's Scientific Committee on Consumer Safety (SCCS) has conducted extensive evaluations:

  • Toxicological Studies : Studies indicate that while propyl paraben can penetrate human skin, it is largely metabolized into non-toxic compounds such as p-hydroxybenzoic acid (pHBA) .
  • Regulatory Opinions : The SCCS has expressed concerns regarding potential endocrine-disrupting properties but acknowledges the need for further data to establish safe usage levels .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a preservative in various formulations:

  • Injectable Solutions : Used to prevent microbial contamination.
  • Topical Preparations : Incorporated into ointments and creams to enhance shelf life.

Research Findings

Recent studies have evaluated the pharmacokinetics of propyl paraben when administered orally to animal models:

  • In juvenile male Wistar rats, administration of propyl paraben showed no significant adverse effects on reproductive organs or hormone levels . This indicates a favorable safety profile for certain dosages.

Food Industry Applications

This compound is also utilized in food products as a preservative. Its ability to inhibit mold and yeast growth extends the shelf life of various food items.

Toxicological Concerns

Despite its widespread use, concerns remain regarding potential health impacts:

  • A study highlighted that parabens are prevalent in human urine samples, suggesting widespread exposure . The implications of chronic exposure are still under investigation.

Regulatory Landscape

The regulatory framework surrounding this compound varies globally:

  • In the European Union, strict guidelines govern its use in cosmetics and food products due to potential health risks.
  • The U.S. Food and Drug Administration (FDA) continues to evaluate safety data to determine acceptable usage levels.

Data Summary Table

Application AreaUse CaseRegulatory Status
CosmeticsPreservative in creams/lotionsUnder evaluation by SCCS
PharmaceuticalsPreservative in injectablesGenerally recognized as safe
Food IndustryPreservative in food productsUsage regulated; ongoing assessments

Mechanism of Action

The mechanism of action of propyl paraben sulfate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and essential enzymes such as ATPases and phosphotransferases . This makes it effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Table 1: Comparative Properties of Parabens and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Polarity (Relative) Solubility in Alcohol Purity (Typical %) Regulatory Status (Key Agencies)
Propyl paraben C₁₀H₁₂O₃ 180.21 Moderate High >95% EPA, EFSA, ATSDR
Methyl paraben C₈H₈O₃ 152.15 Higher Very high ~33.4% FDA, EFSA
Ethyl guaiacol C₉H₁₂O₂ 152.19 Low Moderate 71.5% Limited regulation
Sodium propyl paraben C₁₀H₁₁O₃Na 202.18 High (ionic form) Water-soluble 99.82% EFSA, FDA

Key Findings:

Polarity and Solubility :

  • Propyl paraben’s moderate polarity positions it between methyl paraben (higher polarity) and ethyl guaiacol (lower polarity) . This affects its partitioning in solvent systems and suitability for emulsions.
  • Sodium propyl paraben, its sodium salt, exhibits enhanced water solubility due to ionic dissociation, making it preferable in aqueous formulations .

Purity and Stability :

  • Methyl paraben demonstrated 33.4% purity in NMR studies due to impurities like propyl guaiacol and syringol, whereas propyl paraben showed minimal impurity signals in chromatographic analyses .
  • Sodium propyl paraben achieves exceptional purity (99.82%) due to advanced crystallization techniques .

Toxicological Profiles :

  • Propyl paraben induces endocrine disruption in rats at high doses (≥250 mg/kg/day), reducing spleen, thymus, and thyroid weights . Methyl paraben, while structurally similar, shows milder effects at equivalent doses, likely due to faster metabolic clearance .
  • Ethyl guaiacol and propyl syringol, though less toxic, lack robust antimicrobial efficacy compared to parabens .

Research Implications and Limitations

  • Advantages of Propyl Paraben :

    • Broad-spectrum antimicrobial activity with stability in acidic and neutral pH.
    • Synergistic effects when combined with methyl paraben in formulations .
  • Limitations :

    • Dose-dependent endocrine toxicity observed in animal models necessitates strict adherence to regulatory limits .
    • Lower purity in methyl paraben raises formulation challenges, requiring additional purification steps .

Biological Activity

Introduction

Propyl paraben sulfate (PPS) is a derivative of propyl paraben, which is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial effects, cytotoxicity, and potential endocrine-disrupting activities.

Pharmacokinetics

A study conducted on the pharmacokinetics of propyl paraben in humans revealed that after oral administration, the compound is rapidly absorbed and eliminated. Key findings include:

  • Absorption and Elimination : Propyl paraben was absorbed within 2 hours, with a terminal half-life of approximately 2.9 hours. The urinary excretion fractions were 0.05% for free propyl paraben and 8.6% for total propyl paraben (including conjugates) within 48 hours post-administration .
  • Metabolites : The primary metabolites identified were p-hydroxybenzoic acid and p-hydroxyhippuric acid, indicating that propyl paraben undergoes significant metabolic transformation in the human body .

Table 1: Pharmacokinetic Profile of Propyl Paraben

ParameterValue
Absorption Time2 hours
Terminal Half-Life2.9 hours
Urinary Excretion (Free PP)0.05%
Urinary Excretion (Total PP)8.6%
Major Metabolitesp-Hydroxybenzoic Acid, p-Hydroxyhippuric Acid

Antimicrobial Activity

Research has demonstrated that propyl paraben can destabilize bacterial membranes, leading to potassium efflux in Escherichia coli. This effect is similar to that induced by known antibiotics such as polymyxin B:

  • Mechanism : The antimicrobial action of propyl paraben involves inducing potassium release from bacterial cells, which is dependent on porin channel activity in the bacterial outer membrane .
  • Comparative Efficacy : Propyl paraben's ability to induce potassium efflux was comparable to that of colicin A and polymyxin B, suggesting its potential utility as an antibacterial agent .

Table 2: Comparative Antimicrobial Activity

CompoundMechanism of ActionPotassium Efflux Induction
Propyl ParabenMembrane destabilizationYes
Polymyxin BMembrane disruptionYes
Colicin APore formation in membranesYes

Cytotoxicity and Safety Profile

The cytotoxic effects of propyl paraben have been evaluated in various studies:

  • Cytotoxic Mechanism : Chronic exposure to propyl paraben has been linked to mitochondrial dysfunction characterized by increased membrane permeability and depletion of cellular ATP. This suggests a mechanism involving oxidative stress and mitochondrial failure .
  • Safety Levels : Studies report no-observed-effect levels (NOEL) ranging from 1200 to 4000 mg/kg and a no-observed-adverse-effect level (NOAEL) of 5500 mg/kg in rats, indicating a relatively high safety margin for this compound .

Table 3: Cytotoxicity Findings

ParameterValue
NOEL1200 - 4000 mg/kg
NOAEL5500 mg/kg
Mechanism of CytotoxicityMitochondrial dysfunction

Endocrine Disruption Potential

Propyl paraben has been scrutinized for its potential endocrine-disrupting effects:

  • Estrogenic Activity : Research indicates that parabens can inhibit human skin estrogen sulfotransferase activity, suggesting a possible link between parabens and estrogenic effects in humans .
  • Metabolism : In human skin studies, the majority of applied propyl paraben was metabolized into p-hydroxybenzoic acid and other metabolites, with only a small percentage remaining as the parent compound .

Study on Skin Sensitization

A case study assessed the risk of skin sensitization associated with propyl paraben use at concentrations typical in cosmetic formulations (0.2%). The findings indicated that while there is some potential for sensitization, it remains low at these concentrations .

Q & A

Q. How can researchers avoid selective reporting bias in studies on this compound’s antimicrobial efficacy?

  • Methodological Answer : Pre-register hypotheses and methods on platforms like Open Science Framework. Report all tested concentrations and negative/positive controls in full . Use CONSORT or ARRIVE guidelines for in vivo studies to ensure transparency in sample size, randomization, and blinding .

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